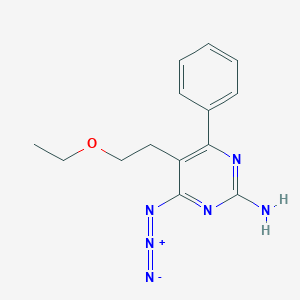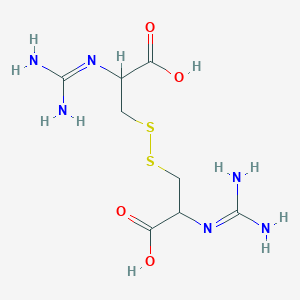
Cystine, N,N'-bis(aminoiminomethyl)-
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cystine, N,N’-bis(aminoiminomethyl)- typically involves the reaction of cystine with guanidine derivatives under controlled conditions. The process includes:
Starting Materials: L-cystine and guanidine hydrochloride.
Reaction Conditions: The reaction is carried out in an aqueous medium at a pH of around 7-8, with the temperature maintained at approximately 25-30°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve a high purity level.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
Cystine, N,N’-bis(aminoiminomethyl)- undergoes several types of chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Cystine, N,N’-bis(aminoiminomethyl)- has several scientific research applications:
Chemistry: Used as a model compound to study disulfide bond chemistry and reactivity.
Biology: Investigated for its role in inhibiting cystine crystallization, which is relevant for understanding and treating cystinuria.
Medicine: Potential therapeutic agent for preventing cystine stone formation in patients with cystinuria.
作用机制
The mechanism by which Cystine, N,N’-bis(aminoiminomethyl)- exerts its effects involves its ability to interact with cystine molecules and inhibit their crystallization. This is achieved through:
Molecular Targets: The compound targets cystine molecules in the renal proximal tubule.
Pathways Involved: It interferes with the crystallization pathway by forming stable complexes with cystine, preventing its aggregation and subsequent stone formation.
相似化合物的比较
Similar Compounds
L-cystine: The parent compound, which lacks the additional aminoiminomethyl groups.
Cystine diamides: Compounds with similar disulfide bonds but different terminal groups.
Uniqueness
Cystine, N,N’-bis(aminoiminomethyl)- is unique due to its additional aminoiminomethyl groups, which enhance its ability to inhibit cystine crystallization compared to other similar compounds. This makes it a promising candidate for therapeutic applications in cystinuria.
属性
IUPAC Name |
3-[[2-carboxy-2-(diaminomethylideneamino)ethyl]disulfanyl]-2-(diaminomethylideneamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6O4S2/c9-7(10)13-3(5(15)16)1-19-20-2-4(6(17)18)14-8(11)12/h3-4H,1-2H2,(H,15,16)(H,17,18)(H4,9,10,13)(H4,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDFZAUTVZNQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N=C(N)N)SSCC(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929029 | |
| Record name | N,N'-Dicarbamimidoylcystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-09-2 | |
| Record name | Cystine, N,N'-bis(aminoiminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC20587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Dicarbamimidoylcystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


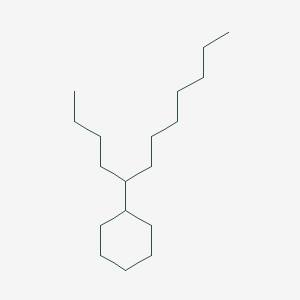
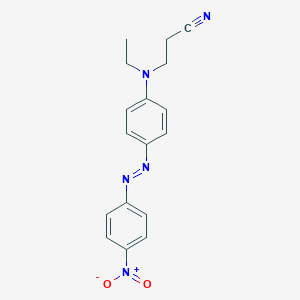
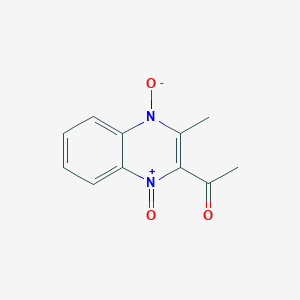
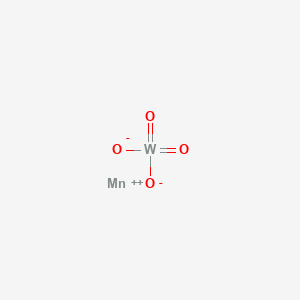
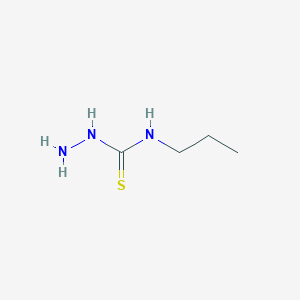
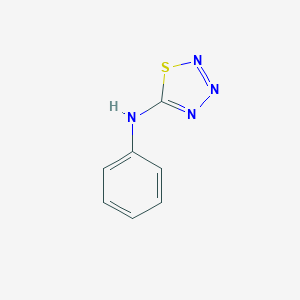
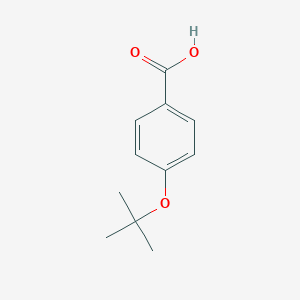

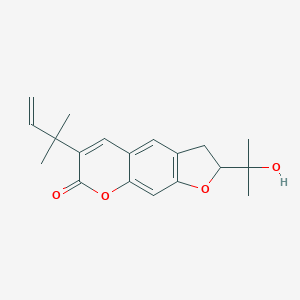
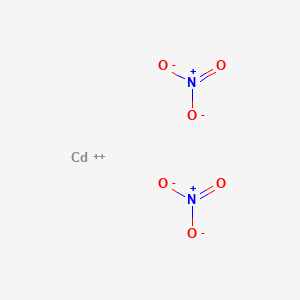
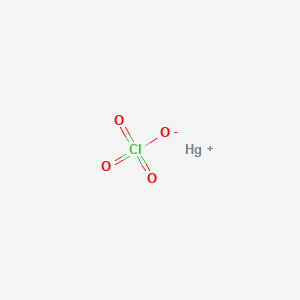
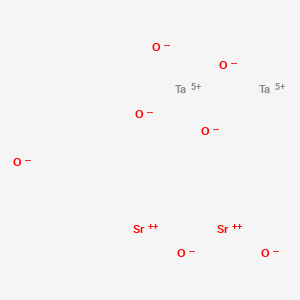
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
